molecular formula C15H15N5 B12938174 Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)- CAS No. 20739-16-6

Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)-

Cat. No.: B12938174
CAS No.: 20739-16-6
M. Wt: 265.31 g/mol
InChI Key: CFLSAJLFPXCBOV-UHFFFAOYSA-N
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Description

6-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Pyridopyrimidines are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 4-methylbenzylamine. This reaction is often carried out in the presence of a reducing agent such as Raney Nickel in acetic acid . The reaction conditions include heating the mixture to a specific temperature to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

6-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine-2,4-dione derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

6-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain protein kinases makes it a valuable compound in the development of targeted cancer therapies .

Properties

CAS No.

20739-16-6

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

6-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H15N5/c1-9-2-4-10(5-3-9)6-11-7-12-13(16)19-15(17)20-14(12)18-8-11/h2-5,7-8H,6H2,1H3,(H4,16,17,18,19,20)

InChI Key

CFLSAJLFPXCBOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC3=C(N=C(N=C3N=C2)N)N

Origin of Product

United States

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